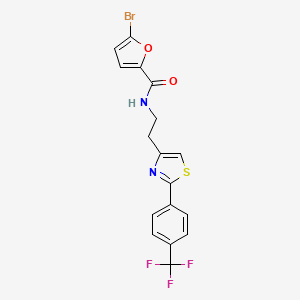

5-bromo-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

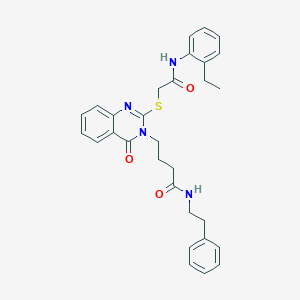

This compound is a complex organic molecule that contains several functional groups, including a bromo group, a trifluoromethyl group, a thiazole ring, and a furan ring. These groups could potentially give the compound a variety of interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethyl group could potentially be introduced using a reagent like trifluoromethyltrimethylsilane . The thiazole ring could be formed via a condensation reaction .Molecular Structure Analysis

The molecule’s structure includes a furan ring, which is a five-membered ring with an oxygen atom, and a thiazole ring, which is a five-membered ring with a nitrogen and a sulfur atom . The presence of these heterocycles, along with the bromo and trifluoromethyl groups, could have significant effects on the molecule’s reactivity and properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromo, trifluoromethyl, and thiazole groups. For example, the bromo group could potentially be replaced via a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar trifluoromethyl group and the heterocyclic rings could affect the compound’s solubility, boiling point, and melting point .Scientific Research Applications

Antitumor Potential

The thiazole ring, a core structure in this compound, has been associated with antitumor activity. Researchers have developed various thiazole derivatives and evaluated their potential against different cancer cell lines, such as C6 (rat glioma) and HepG2 (human liver cancer cells) . The presence of the trifluoromethyl group may enhance the compound’s ability to interact with biological targets, potentially increasing its effectiveness in cancer therapy .

Antimicrobial Activity

Thiazole derivatives, including those similar to our compound of interest, have shown significant antimicrobial properties. These compounds can act as bacterial DNA gyrase B inhibitors, disrupting the DNA replication process in bacteria, which is crucial for their survival and proliferation .

Anti-Inflammatory Properties

Compounds with a thiazole moiety have been reported to exhibit anti-inflammatory activities. This is particularly relevant in the development of new medications for chronic inflammatory diseases, where long-term treatment is often required and the reduction of side effects is crucial .

Neuroprotective Effects

The compound has potential applications in neuroprotection, particularly in the regulation of central inflammation. It could be used to control brain inflammation processes, which are critical in the development and progression of neurodegenerative diseases .

Antifungal and Antibacterial Applications

This compound has shown activity against both fungal and bacterial strains, such as B. cereus, B. subtilis, E. coli (bacteria), and A. niger, Fusarium oxisporum, Rhizopus oryzae (fungi). Its dual action makes it a candidate for broad-spectrum antimicrobial drugs, which are increasingly important due to rising antibiotic resistance .

Analgesic Effects

The analgesic properties of thiazole derivatives have been documented, suggesting that our compound could be developed into a pain-relieving medication. Its effectiveness in this area could be attributed to its interaction with specific receptors involved in pain perception .

Future Directions

properties

IUPAC Name |

5-bromo-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrF3N2O2S/c18-14-6-5-13(25-14)15(24)22-8-7-12-9-26-16(23-12)10-1-3-11(4-2-10)17(19,20)21/h1-6,9H,7-8H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNYOYPWVMQCMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC=C(O3)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2583591.png)

![4-fluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2583593.png)

![2-((4-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2583597.png)

![N,5-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2583604.png)

![2-methyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2583605.png)

![2-chloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N-methyl-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2583606.png)

![[4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2583612.png)